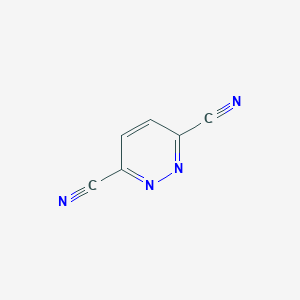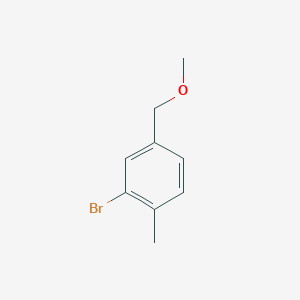![molecular formula C28H34O9 B12105835 (10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)
(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex natural product with a unique structure. It belongs to the class of flavonoids and is characterized by its intricate fused-ring system.
- The compound’s IUPAC name is quite a mouthful: (10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate .
- Its molecular formula is C26H30O10, and it has a molar weight of approximately 514.52 g/mol .
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it is likely that it is isolated from natural sources or synthesized through complex multi-step processes.
- Industrial production methods are not well-documented, but researchers may explore biosynthesis or chemical synthesis strategies.
Chemical Reactions Analysis
- The compound likely undergoes various reactions due to its functional groups (hydroxyl, methoxy, and double bonds). These reactions could include oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction. For example, oxidation might involve peracids, while reduction could use metal hydrides.
- Major products formed would vary based on the reaction type and conditions.
Scientific Research Applications
- Research on this compound is limited, but its potential applications span several fields:
Chemistry: It serves as a fascinating synthetic target due to its complex structure.
Biology: Investigating its biological activity, such as antioxidant properties or enzyme inhibition, could be valuable.
Medicine: Although not well-studied, it might have therapeutic potential.
Industry: Its unique structure could inspire the development of new materials or pharmaceuticals.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is scarce. Researchers would need to explore its interactions with cellular targets and pathways.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, this compound’s intricate fused-ring system sets it apart. Its uniqueness lies in the combination of hydroxyl, methoxy, and double bond functionalities.
Properties
Molecular Formula |
C28H34O9 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-19-23(36-13-35-19)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-18(31-5)22(32-6)24(20)33-7/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+ |
InChI Key |
ZIBVHHLTJKYXEB-NTEUORMPSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC(C1(C)O)C)OC)OC)OC)OC)OCO3 |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC(C1(C)O)C)OC)OC)OC)OC)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12105757.png)
![3-[2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione](/img/structure/B12105762.png)








![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)



